molecular formula C7H15ClN4 B1653318 1-(3-Azidopropyl)pyrrolidine;hydrochloride CAS No. 1803596-96-4

1-(3-Azidopropyl)pyrrolidine;hydrochloride

Cat. No.: B1653318
CAS No.: 1803596-96-4
M. Wt: 190.67
InChI Key: QILRPESUGKSTBT-UHFFFAOYSA-N
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Description

1-(3-Azidopropyl)pyrrolidine;hydrochloride is a synthetic compound with the molecular formula C7H15ClN4 and a molecular weight of 190.67 g/mol.

Preparation Methods

The synthesis of 1-(3-Azidopropyl)pyrrolidine;hydrochloride typically involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its high versatility and ability to produce different stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction conditions often involve the use of catalytic asymmetric methods to achieve high yield and enantioselectivity .

Chemical Reactions Analysis

1-(3-Azidopropyl)pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1-(3-Azidopropyl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-(3-Azidopropyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as pyrrolidine alkaloids and their derivatives. These compounds share a similar five-membered nitrogen-containing ring structure but differ in their specific substituents and biological activities . Some similar compounds include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

This compound stands out due to its unique azido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-azidopropyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c8-10-9-4-3-7-11-5-1-2-6-11;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILRPESUGKSTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-96-4
Record name Pyrrolidine, 1-(3-azidopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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